2,3-dihydro-1H-indol-1-yl(oxo)acetic acid
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Description
“2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is a chemical compound with the CAS Number: 1018243-08-7 . It has a molecular weight of 191.19 and its linear formula is C10 H9 N O3 .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is represented by the SMILES stringOC(C(N1CCC2=CC=CC=C12)=O)=O
. The InChI is 1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14)
.
Scientific Research Applications
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : The application of indole derivatives as biologically active compounds has shown various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of New Compounds with Neuroprotective and Antioxidant Properties
- Scientific Field : Neurology and Pharmacology
- Application Summary : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of Application : These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
- Results or Outcomes : The synthesized compounds are expected to have neuroprotective and antioxidant properties .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : These compounds are usually synthesized and then tested against various viruses .
- Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
- Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
- Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : These compounds are usually synthesized and then tested against various viruses .
- Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
- Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
- Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXKTOUXOEVGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649320 |
Source
|
Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl(oxo)acetic acid | |
CAS RN |
1018243-08-7 |
Source
|
Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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